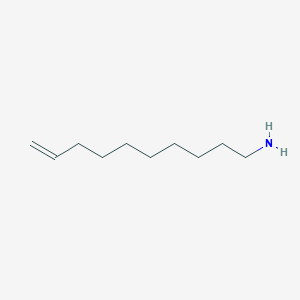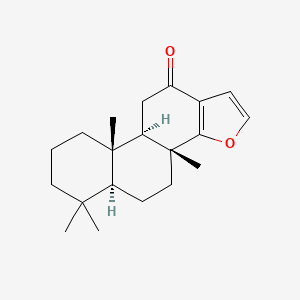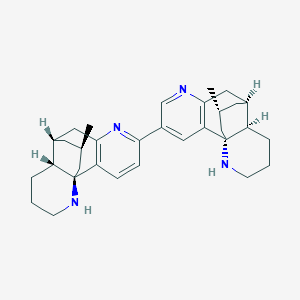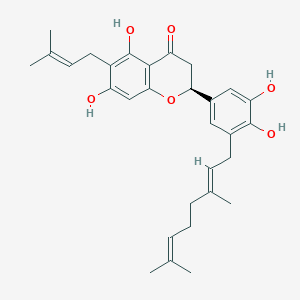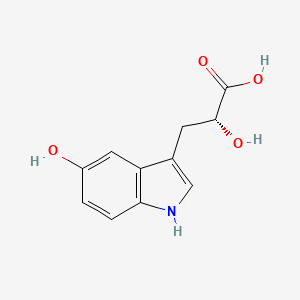
Artilide fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Artilide fumarate is a compound primarily developed for the treatment of cardiac arrhythmias. It is a small molecule drug with the molecular formula C23H38N2O7S. Initially developed by Pfizer Inc., it has been studied for its potential therapeutic effects in cardiovascular diseases .
Méthodes De Préparation
The synthesis of artilide fumarate involves several steps, including the derivatization of a secondary alcohol group. One of the key synthetic routes involves the use of 1-naphthyl isocyanate to enhance the sensitivity of fluorescence detection. This method allows for the separation of enantiomers on a Pirkle column, which is essential for the quantitation in plasma and other biofluids . Industrial production methods typically involve reversed-phase achiral-chiral column-switching high-performance liquid chromatography (HPLC) separations .
Analyse Des Réactions Chimiques
Artilide fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Artilide fumarate has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the separation and quantitation of enantiomers.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of artilide fumarate involves its interaction with specific molecular targets in the cardiovascular system. It acts as a class III antiarrhythmic agent, which means it works by prolonging the action potential duration and refractory period in cardiac cells. This action helps to stabilize the cardiac rhythm and prevent arrhythmias .
Comparaison Avec Des Composés Similaires
Artilide fumarate is structurally related to other antiarrhythmic agents such as ibutilide and d,l-sotalol. Compared to these compounds, this compound has shown unique properties in terms of its enantiomeric separation and quantitation. Similar compounds include:
Ibutilide: Another class III antiarrhythmic agent used for the treatment of atrial fibrillation and flutter.
d,l-Sotalol: A non-selective beta-adrenergic receptor blocker with class III antiarrhythmic properties. This compound’s unique ability to undergo enantiomeric separation makes it a valuable compound in analytical and medicinal chemistry
Propriétés
Numéro CAS |
133267-20-6 |
|---|---|
Formule moléculaire |
C42H72N4O10S2 |
Poids moléculaire |
857.2 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N-[4-[(1R)-4-(dibutylamino)-1-hydroxybutyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/2C19H34N2O3S.C4H4O4/c2*1-4-6-14-21(15-7-5-2)16-8-9-19(22)17-10-12-18(13-11-17)20-25(3,23)24;5-3(6)1-2-4(7)8/h2*10-13,19-20,22H,4-9,14-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*19-;/m11./s1 |
Clé InChI |
ZOFVDTOFQPSUIK-OMMCMWGNSA-N |
SMILES isomérique |
CCCCN(CCCC)CCC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCN(CCCC)CCC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O |
Synonymes |
artilide artilide fumarate N-(4-(4-(dibutylamino)-1-hydroxybutyl)phenyl)methanesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




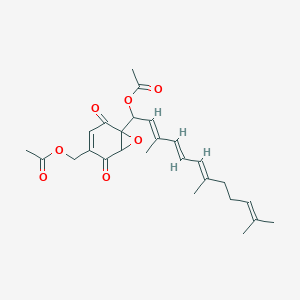
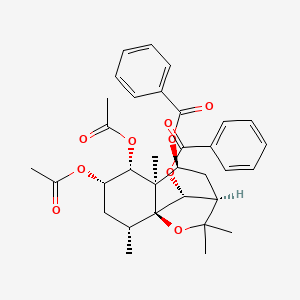
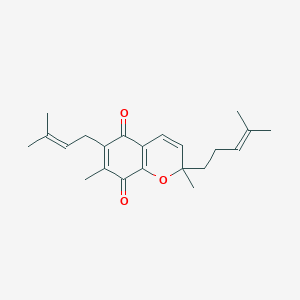
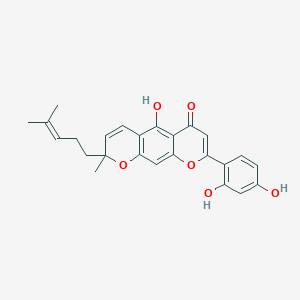
![(2S,4S,7R,8S,9S,12R,13R,16R,19S,20R)-2,9,13,19-tetramethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-5,17-dioxahexacyclo[10.10.0.0^{2,9}.0^{4,8}.0^{13,20}.0^{16,19}]docos-1(22)-ene-6,18-dione](/img/structure/B1247172.png)

